molecular formula C7H14N2O3S B117908 1-Ethyl-3-methylimidazolium methanesulfonate CAS No. 145022-45-3

1-Ethyl-3-methylimidazolium methanesulfonate

Cat. No. B117908
M. Wt: 206.27 g/mol
InChI Key: IXLWEDFOKSJYBD-UHFFFAOYSA-M
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Description

1-Ethyl-3-methylimidazolium methanesulfonate is an ionic compound with the empirical formula C7H14N2O3S . It is often used in scientific research due to its unique properties .


Synthesis Analysis

The synthesis of ionic liquids like 1-Ethyl-3-methylimidazolium methanesulfonate is typically modeled and experimentally validated . The model yields the theoretically optimal conditions to perform the reaction .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium methanesulfonate has been studied using density functional theory (DFT) calculations . These studies provide both structural and electronic insight into the multifold interactions occurring in the ionic liquid .


Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium methanesulfonate is involved in various chemical reactions. For instance, it has been used in the separation of positional isomers of benzoic acid by reversed-phase high-performance liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium methanesulfonate has a molecular weight of 206.27 g/mol . It has been found to be highly hygroscopic, making it a promising desiccant for applications in gas dehydration and absorption cooling .

Scientific Research Applications

High Throughput Desalination and Drying

1-Ethyl-3-methylimidazolium methanesulfonate has been used in a composite material for water vapor sorption, showing promising applications in desalination and drying processes. Its combination with Syloid AL-1FP silica significantly enhances the water adsorption capacity, making it suitable for thermally-driven technologies (Askalany, Freni, & Santori, 2019).

Thermophysical Properties

Research on 1-Ethyl-3-methylimidazolium methanesulfonate includes the measurement of its speed of sound, density, and heat capacity under different conditions. This data is crucial for understanding its behavior under various temperature and pressure settings, which is relevant for applications in fields like material science and chemical engineering (Musiał et al., 2019).

Liquid Extraction of Ethanol from Ethyl tert-Butyl Ether

This ionic liquid has been studied for its efficiency in the separation of ether and alcohol, specifically ethyl tert-butyl ether (ETBE) and ethanol. It shows higher solute distribution ratios and selectivities compared to other ionic liquids, indicating its potential in industrial separation processes (Arce, Rodríguez, & Soto, 2006).

Zinc Electrowinning Process

In the field of metallurgy, particularly zinc electrowinning, 1-Ethyl-3-methylimidazolium methanesulfonate has been evaluated as an additive. Its addition to the electrolyte has been found to reduce cell voltage and increase current efficiency, suggesting its potential for reducing power consumption in metal extraction processes (Sorour et al., 2015).

Enzyme Activity and Stability

The compound has been explored in the context of its effects on enzyme activity and stability. Its impact on commercial laccase activity and stability in various solvents has been a subject of study, contributing to the understanding of enzyme behavior in non-traditional solvents (Tavares, Rodríguez, & Macedo, 2008).

Viscosity and Vogel–Tamman–Fulcher Model

Research has been conducted on the viscosity of 1-Ethyl-3-methylimidazolium methanesulfonate, providing valuable data for the Vogel–Tamman–Fulcher (VTF) model. This model is important for predicting the behavior of ionic liquids in various applications (Safarov et al., 2018).

Carbon Dioxide Absorption

This ionic liquid has been synthesized and tested for carbon dioxide absorption, showing promising results in fossil fuel processing. Its solubility properties and capacity for carbon dioxide absorption at various temperatures and pressures have been measured, indicating its potential as an advanced absorbent material (진유란 et al., 2012).

Aromatic Hydrocarbons Extraction

The ionic liquid has been evaluated in the liquid-liquid extraction of aromatic hydrocarbons. Its performance in this context offers insights into its potential application in the separation of aromatics from aliphatic hydrocarbons, which is significant for petrochemical industries (García et al., 2011).

Hydrogen Evolution Reaction in Alkaline Media

Studies have been conducted on its use as an additive in alkaline solutions for the hydrogen evolution reaction (HER). These studies provide valuable insights into its potential application in enhancing electrochemical reactions (Amaral et al., 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and may cause an allergic skin reaction . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing .

Future Directions

1-Ethyl-3-methylimidazolium methanesulfonate is being explored for a wide range of applications. For instance, it is considered a promising alternative desiccant to triethylene glycol and lithium bromide commonly used in the industry . Future challenges and hurdles associated with its use, especially stability, cost, and mass production issues, are also being addressed .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CH4O3S/c1-3-8-5-4-7(2)6-8;1-5(2,3)4/h4-6H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLWEDFOKSJYBD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049219
Record name 1-Ethyl-3-methylimidazolium methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium methanesulfonate

CAS RN

145022-45-3
Record name 1-Ethyl-3-methylimidazolium methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145022-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-3-methylimidazolium methanesulfonate
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Record name 1-Ethyl-3-methylimidazolium methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-imidazolium methanesulfonate (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
553
Citations
A Stark, AW Zidell, MM Hoffmann - Journal of Molecular Liquids, 2011 - Elsevier
The binary system of water and the ionic liquid 1-ethyl-3-methylimidazolium methanesulfonate, [emim][MeSO 3 ], was carefully studied with the initial hypothesis that water might be …
Number of citations: 70 www.sciencedirect.com
J Safarov, G Abdullayeva, M Bashirov, D Tuma… - Journal of Molecular …, 2021 - Elsevier
Solubility data of carbon dioxide (CO 2 ) in the ionic liquid 1-ethyl-3-methylimidazolium methanesulfonate [EMIM][CH 3 SO 3 ] at T = (273.15 to 413.15) K and pressures up to p = 5.0 …
Number of citations: 12 www.sciencedirect.com
U Domańska, M Królikowski - The Journal of Chemical Thermodynamics, 2012 - Elsevier
… In this work we present the well known ionic liquid, 1-ethyl-3-methylimidazolium methanesulfonate [EMIM][MeSO 3 ], which was proposed for the separation of an ether, ethyl-tetra-butyl …
Number of citations: 48 www.sciencedirect.com
A Blahut, M Sobota, V Dohnal, P Vrbka - Fluid phase equilibria, 2010 - Elsevier
… hydrocarbons, alcohols, ketones, ethers, esters, haloalkanes, nitrogen- and sulphur-containing compounds in the ionic liquid (IL) 1-ethyl-3-methylimidazolium methanesulfonate [EMIM][…
Number of citations: 48 www.sciencedirect.com
M Musiał, M Zorębski, M Dzida, J Safarov… - Journal of Molecular …, 2019 - Elsevier
… The speed of sound in 1‑ethyl‑3‑methylimidazolium methanesulfonate was measured at … same batch of the 1‑ethyl‑3‑methylimidazolium methanesulfonate what eliminates the influence …
Number of citations: 21 www.sciencedirect.com
J Safarov, G Huseynova, M Bashirov… - … and Chemistry of …, 2018 - Taylor & Francis
… New experimental data on the viscosity of ionic liquid (IL) 1-ethyl-3-methylimidazolium methanesulfonate are reported. The measurements have been made at atmospheric pressure …
Number of citations: 15 www.tandfonline.com
MZM Salleh, MK Hadj-Kali, HF Hizaddin… - Separation and …, 2018 - Elsevier
… In this work, the extraction performance of 1-ethyl-3-methylimidazolium methanesulfonate ([Emim][MeSO 3 ]) ionic liquid in removing pyrrole, indoline, pyridine and quinoline from …
Number of citations: 30 www.sciencedirect.com
J Safarov, G Huseynova, M Bashirov, E Hassel… - Journal of Molecular …, 2017 - Elsevier
… Density of ionic liquid (IL) 1-ethyl-3-methylimidazolium methanesulfonate (short name [EMIM][… density and speed of sound of ionic liquid 1-ethyl-3-methylimidazolium methanesulfonate …
Number of citations: 23 www.sciencedirect.com
JP Vallejo, JML del Río, J Fernandez, L Lugo - Journal of Molecular Liquids, 2020 - Elsevier
Abstract Development of nano-lubricants by the dispersion of nano-particles in current lubricants has contributed to improving energy efficiency reducing wear and friction. During the …
Number of citations: 13 www.sciencedirect.com
C Zheng, J Zhou, Y Pei, B Yang - Scientific Reports, 2020 - nature.com
The ionic liquid 1-ethyl-3-methylimidazolium methanesulfonate ([EMIM][MeSO 3 ]) has been considered as a promising alternative desiccant to triethylene glycol and lithium bromide …
Number of citations: 5 www.nature.com

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